N-Heptadecanoyl ceramide trihexoside
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Overview
Description
N-Heptadecanoyl ceramide trihexoside is a synthetic compound with the molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol . It is a type of ceramide trihexoside, which is a subclass of sphingolipids. These compounds are known for their role in cellular signaling and structural integrity of cell membranes. This compound is particularly noted for its potential use in studies related to Fabry disease and sphingolipid metabolism .
Mechanism of Action
Target of Action
N-Heptadecanoyl ceramide trihexoside is a synthetic compound that is primarily used in studies related to Fabry disease and sphingolipid ceramide
Mode of Action
Ceramides, in general, are known to play a crucial role in cellular apoptosis and stress responses . They can form distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering of receptor molecules .
Biochemical Pathways
Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . The major product of ceramide metabolism is sphingomyelin . In the context of Fabry disease, the accumulation of a specific type of sphing
Biochemical Analysis
Biochemical Properties
It is known that this compound could be used in Fabry disease studies and sphingolipid ceramide studies
Cellular Effects
It is known that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecanoyl ceramide trihexoside typically involves the acylation of a ceramide backbone with heptadecanoic acid. The process can be carried out using a solvent mixture of chloroform and methanol in a 2:1 ratio . The reaction conditions often include the use of a catalyst and maintaining the reaction mixture at a specific temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
N-Heptadecanoyl ceramide trihexoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, which can be achieved using specific reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the ceramide, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-Heptadecanoyl ceramide trihexoside has several scientific research applications:
Comparison with Similar Compounds
N-Heptadecanoyl ceramide trihexoside can be compared with other ceramide trihexosides such as:
Globotriaosylceramide (Gb3): Another sphingolipid involved in Fabry disease.
Glucosylceramide: A precursor in the synthesis of more complex glycosphingolipids.
Galactosylceramide: Involved in the formation of myelin in the nervous system.
This compound is unique due to its specific fatty acid chain length (heptadecanoic acid), which may influence its biological activity and interactions compared to other ceramide trihexosides .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNZTFVKHTNKM-SKSJQVEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99NO18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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